4,4'-Dipyridyl N,N'-dioxide hydrate

CAS No.: 338950-86-0

Cat. No.: VC3750371

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338950-86-0 |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.2 g/mol |

| IUPAC Name | 4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide;hydrate |

| Standard InChI | InChI=1S/C10H8N2O2.H2O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H;1H2 |

| Standard InChI Key | WGMXNNUHJLHXQI-UHFFFAOYSA-N |

| SMILES | C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-].O |

| Canonical SMILES | C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-].O |

Introduction

Chemical Identity and Basic Properties

The compound 4,4'-Dipyridyl N,N'-dioxide hydrate is well-characterized through various chemical identifiers and physical properties that define its fundamental nature and behavior.

Chemical Identifiers

The following table presents the key chemical identifiers for 4,4'-Dipyridyl N,N'-dioxide hydrate:

| Property | Information |

|---|---|

| Primary Name | 4,4'-Dipyridyl N,N'-dioxide hydrate |

| CAS Registry Number | 338950-86-0 |

| Molecular Formula | C₁₀H₈N₂O₂·2H₂O |

| Molecular Weight | 224.215 g/mol |

| European Community Number | 625-218-9 |

| DSSTox Substance ID | DTXSID80583624 |

The compound is known by several synonyms in scientific literature and commercial catalogs, including:

-

4-(1-Oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide;hydrate

-

[4,4'-Bipyridine] 1,1'-dioxide xhydrate

Physical Properties

The physical characteristics of 4,4'-Dipyridyl N,N'-dioxide hydrate determine its behavior in various experimental conditions:

| Property | Value |

|---|---|

| Melting Point | 220°C (decomposes) |

| Water Solubility | 25 mg/mL, forming a clear, yellow solution |

| Appearance | Crystalline solid |

The compound's melting point with decomposition at 220°C indicates thermal instability at elevated temperatures, which is an important consideration for its handling and application in research settings .

Structural Characteristics

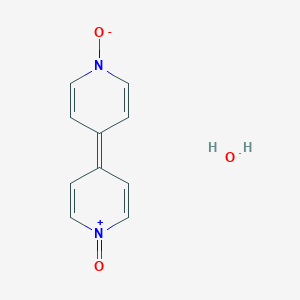

The structure of 4,4'-Dipyridyl N,N'-dioxide hydrate consists of a 4,4'-bipyridine core where both nitrogen atoms are oxidized to form N-oxides. This creates a molecule with two electron-rich oxygen atoms that can serve as hydrogen bond acceptors or coordinate with metal ions.

Molecular Structure

The base structure consists of two pyridine rings connected through a carbon-carbon bond at their 4-positions. Each nitrogen atom is bonded to an oxygen atom, forming the N-oxide functional groups. In the hydrated form, two water molecules are associated with each molecule of 4,4'-dipyridyl N,N'-dioxide, forming a stable crystalline structure through hydrogen bonding interactions .

Crystal Structure Properties

The compound's crystal structure exhibits significant importance in coordination chemistry and crystal engineering. The hydrate form represents a prototype for hydrogen-bonded adducts, with the water molecules forming hydrogen bonds with the N-oxide oxygen atoms. This arrangement creates a well-defined three-dimensional network that has been characterized through X-ray diffraction studies .

Research Applications and Findings

The unique structural and chemical properties of 4,4'-Dipyridyl N,N'-dioxide hydrate have led to its utilization in various research applications, particularly in coordination chemistry and crystal engineering.

Coordination Chemistry

4,4'-Dipyridyl N,N'-dioxide demonstrates significant versatility in forming coordination complexes with transition metals. When reacted with various transition-metal salts in methanol, it forms a range of coordination polymers with diverse architectures:

| Metal Ions | Resulting Structures | Topology |

|---|---|---|

| Various transition metals | 1-D chains | 36-hxl |

| Various transition metals | 2-D sheets | 44-sql |

| d(10) metal ions (Cd²⁺, Zn²⁺) | 3-D grid-like coordination polymers | - |

These coordination polymers exhibit interesting structural diversity depending on the metal ion and reaction conditions employed. The N-oxide groups in the molecule serve as coordination sites, binding to metal centers to form extended structures .

Co-crystal Formation

One of the most significant properties of 4,4'-Dipyridyl N,N'-dioxide is its remarkable tendency to form co-crystals through various types of intermolecular interactions. The hydrate form itself represents an important example of hydrogen-bonded co-crystal formation. Research has shown that:

-

When wet methanol is layered over a tetrahydrofurane solution of 4,4'-dipyridyl N,N'-dioxide, the (H₂O)₂·dipyridyl dioxide co-crystal (hydrate) forms naturally .

-

In competitive co-crystallization experiments, the compound demonstrates selectivity in forming co-crystals based on the strength of different intermolecular interactions .

Bonding Interactions

The molecule participates in several types of non-covalent interactions that are significant in supramolecular chemistry:

| Interaction Type | Bonding Partner | Observation |

|---|---|---|

| Hydrogen bonding | Water | Forms stable hydrate considered a prototype for hydrogen-bonded adducts |

| Halogen bonding | 1,4-diiodotetrafluorobenzene | Forms halogen-bonded co-crystals when appropriate halogen bond donors are present |

| Pnictogen bonding | SbF₃ | Forms pnictogen-bonded co-crystal that prevails over halogen and hydrogen bonding in competitive experiments |

Electron Density Studies

Advanced research on 4,4'-Dipyridyl N,N'-dioxide includes detailed electron density studies that provide fundamental insights into its bonding capabilities and electronic structure. The electron density of the halogen-bonded complex with 1,4-diiodotetrafluorobenzene has been studied at 90K using X-ray diffraction techniques. These studies reveal the nature of the charge transfer and electronic distribution in these complexes, providing valuable information for understanding the fundamental aspects of halogen bonding interactions .

| Hazard Code | Hazard Statement | Warning Category |

|---|---|---|

| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |

These classifications are reported with 100% consensus from notifying companies to the ECHA Classification & Labelling Inventory .

Precautionary Measures

Based on its hazard classification, the following precautionary measures are recommended when handling this compound:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume